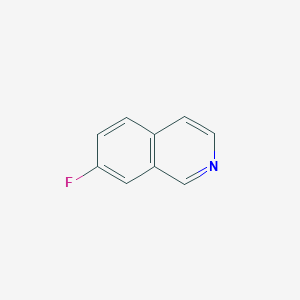

7-Fluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVLUJLORMBHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608055 | |

| Record name | 7-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-12-3 | |

| Record name | 7-Fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Fluoroisoquinoline and Its Derivatives

Established Synthetic Pathways to Fluoroisoquinolines

Historically, the preparation of monofluorinated isoquinolines relied on methods such as the Balz-Schiemann reaction. This reaction involves the thermal decomposition of diazonium fluoroborate salts derived from the corresponding aminoisoquinolines. Notably, the first reported synthesis of 6- and 7-fluoroisoquinolines utilized this approach starting from 6-aminoisoquinoline (B57696) and 7-aminoisoquinoline, respectively. whiterose.ac.ukquickcompany.in Another foundational method is the halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution, which is particularly effective for positions activated by electron-withdrawing groups. whiterose.ac.uk

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing a fluorine atom onto an aromatic ring. The reaction mechanism requires the presence of a good leaving group (typically a halide) and is significantly facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. organicchemistrytutor.comgovtpgcdatia.ac.in These activating groups stabilize the negative charge of the intermediate Meisenheimer complex, which is formed upon attack by the nucleophile (fluoride ion). govtpgcdatia.ac.in

The Halex (Halogen Exchange) process is an industrially significant variant of SNAr used to produce aryl fluorides from the corresponding aryl chlorides. wikipedia.orggoogle.com The reaction typically involves treating an electron-deficient aryl chloride with an anhydrous alkali metal fluoride (B91410) at high temperatures (150-250 °C) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.org While highly effective for activated substrates like 1-chloroisoquinolines or nitro-substituted chloroisoquinolines, the harsh conditions can limit the functional group tolerance of the reaction. whiterose.ac.ukgoogle.com More recent developments include solid-state mechanochemical protocols that can efficiently fluorinate N-heteroaryl halides under solvent-free conditions, offering a more environmentally friendly alternative to traditional solution-based methods. researchgate.net

Table 1: Examples of Halex Reactions for Fluorinated Heterocycles

| Starting Material | Fluoride Source | Solvent | Temperature (°C) | Product | Yield | Reference |

| 1-Chloroisoquinoline | KF | N/A | High | 1-Fluoroisoquinoline | High | whiterose.ac.uk |

| 4-Nitrochlorobenzene | KF | DMSO | 150-250 | 1-Fluoro-4-nitrobenzene | N/A | wikipedia.org |

| 2,6-Dichlorobenzonitrile | KF | Sulfolane | 150-250 | 2,6-Difluorobenzonitrile | N/A | wikipedia.org |

| 2-Chloroquinoline | KF / n-Et₄NCl | Solid-state | 120 | 2-Fluoroquinoline | 99% | researchgate.net |

The choice of fluoride source is critical in SNAr reactions. Anhydrous alkali metal fluorides are the most common reagents, with potassium fluoride (KF) and cesium fluoride (CsF) being widely used. google.com KF is an inexpensive and common choice, but its low solubility in organic solvents often necessitates high reaction temperatures or the use of phase-transfer catalysts to achieve efficient fluorination. google.comrsc.org

CsF is generally more soluble and more reactive than KF, often allowing for milder reaction conditions; however, it is also more expensive. researchgate.netrsc.org The increased reactivity is attributed to the weaker interaction between the larger cesium cation and the fluoride anion, making the fluoride more "naked" and nucleophilic. In some cases, a combination of fluoride sources or the use of additives can be beneficial. For instance, in a one-pot synthesis of 1-fluoroalkyl-3-fluoroisoquinolines, KF was found to be a suitable mildly basic additive that accelerates the reaction cascade while maintaining high stereoselectivity. rsc.org

Electrophilic Cyclization Approaches

Electrophilic cyclization provides a powerful route to construct the isoquinoline (B145761) framework from acyclic, fluorinated precursors. This strategy involves the intramolecular cyclization of a suitably functionalized arene onto a tethered electrophilic moiety.

A versatile method involves the reaction of metalated o-tolualdehyde tert-butylimines with nitriles. nih.gov This process generates an eneamido anion intermediate that can be trapped in situ with various electrophiles, leading to highly substituted isoquinolines. By starting with a fluorinated benzaldehyde (B42025) derivative, this method can be adapted to produce fluoroisoquinolines. For example, the synthesis of 5-fluoro-4-methyl-3-phenyl-7-(trimethylsilyl)isoquinoline was achieved starting from 3-fluoro-5-(trimethylsilyl)benzaldehyde tert-butylimine. nih.gov This approach demonstrates the power of convergent synthesis, assembling multiple components in a single operation to build complex fluorinated heterocyclic structures. nih.govharvard.edu

Table 2: Synthesis of Substituted Isoquinolines via Electrophilic Cyclization

| Aldimine Substrate | Nitrile | Electrophile | Product | Yield | Reference |

| o-Tolualdehyde tert-butylimine | Benzonitrile | Methyl Iodide | 4-Methyl-3-phenylisoquinoline | 80% | nih.gov |

| 3-Fluoro-5-(trimethylsilyl)benzaldehyde tert-butylimine | Benzonitrile | Methyl Iodide | 5-Fluoro-4-methyl-3-phenyl-7-(trimethylsilyl)isoquinoline | 45% | nih.gov |

| o-Tolualdehyde tert-butylimine | Acetonitrile | Allyl Bromide | 4-Allyl-3-methylisoquinoline | 72% | nih.gov |

Metal-Catalyzed Fluorination Reactions

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the formation of C–F bonds and the construction of fluorinated heterocycles under milder conditions. These methods include direct C–H fluorination and cross-coupling reactions. For instance, Rh(III)-catalyzed C–H functionalization between oxadiazoles (B1248032) and difluoromethylene alkynes has been developed to install a fluorovinyl motif onto an isoquinoline framework with high regioselectivity. acs.org

Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for synthesizing substituted derivatives of 7-fluoroisoquinoline. sigmaaldrich.com These methods typically start with a halogenated fluoroisoquinoline, such as 4-bromo-7-fluoroisoquinoline, and couple it with a variety of partners through reactions like Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. rsc.orgchemscene.com

These reactions offer a modular approach to diversify the fluoroisoquinoline scaffold. For example, the Suzuki-Miyaura coupling of a bromo-fluoroisoquinoline with a boronic acid allows for the introduction of new aryl or alkyl groups. rsc.org Similarly, the Buchwald-Hartwig amination enables the formation of C–N bonds, attaching various amine-containing fragments. rsc.orgbeilstein-journals.org The success of these couplings often depends on the careful selection of the palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃, K₂CO₃). beilstein-journals.orggoogle.comrsc.org

Table 3: Palladium-Catalyzed Cross-Coupling for Isoquinoline Diversification

| Coupling Type | Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| Suzuki-Miyaura | 4-Bromo-3-(trifluoromethyl)isoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-3-(trifluoromethyl)isoquinoline | rsc.org |

| Heck | 4-Bromo-3-(trifluoromethyl)isoquinoline | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | 4-(Acrylate substituted)-3-(trifluoromethyl)isoquinoline | rsc.org |

| Buchwald-Hartwig | 4-Bromo-7-azaindole | Pyrrolidine | Pd₂(dba)₃ / Xantphos | 4-(Pyrrolidinyl)-7-azaindole | beilstein-journals.org |

| Sonogashira | 4-Iodo-3-(trifluoromethyl)isoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 4-(Phenylethynyl)-3-(trifluoromethyl)isoquinoline | rsc.org |

Silver-Catalyzed Approaches

Silver-catalyzed reactions offer efficient pathways for the synthesis of fluorinated isoquinolines. One notable method involves the intramolecular oxidative aminofluorination of alkynes. acs.org This process, which utilizes a silver catalyst and a fluorinating agent like N-fluorobenzenesulfonimide (NFSI), allows for the direct formation of 4-fluoroisoquinolines from readily available starting materials. acs.org The reaction proceeds through a cyclization mechanism, where the silver catalyst activates the alkyne for nucleophilic attack by the amine, followed by the introduction of the fluorine atom. dokumen.pub

Another significant silver-catalyzed approach is the sequential amination of alkynes and fluorination of phenyl(isoquinoline)iodonium salts. nih.gov This method provides access to [¹⁸F]isoquinolines, which are valuable for positron emission tomography (PET) imaging. nih.gov The process begins with a silver-mediated amination of an alkyne to form a mesoionic carbene-metal complex, which then reacts with a hypervalent iodine reagent to generate an aryl(isoquinoline)iodonium salt. nih.gov Subsequent nucleophilic fluorination, often with KF, yields the desired fluorinated isoquinoline. nih.gov This late-stage fluorination strategy is advantageous for introducing the fluorine-18 (B77423) isotope. nih.govnih.gov

Research has also demonstrated the silver-catalyzed fluorination of aryl stannanes, which has proven effective for complex, highly functionalized molecules, including those containing heterocyclic and protic functionalities. nih.gov Additionally, silver catalysis has been employed in the C-H radiofluorination of 8-methylquinoline (B175542) derivatives using Ag[¹⁸F]F, showcasing the versatility of silver in C-H activation for fluorination. osti.gov

Copper(II)-Catalyzed Fluorination

Copper(II) catalysis provides a complementary set of tools for the synthesis of fluorinated isoquinolines and related heterocycles. Copper(II) acetate (B1210297) has been shown to effectively catalyze the C-H functionalization of β-diketones and β-ketoesters with 2-bromobenzaldehyde (B122850) oximes, leading to the formation of isoquinoline N-oxides. researchgate.net While not a direct fluorination of the isoquinoline core, this method provides a versatile intermediate that can potentially be further manipulated to introduce fluorine.

More directly, copper(II) triflate (Cu(OTf)₂) has been utilized in the fluorination of arylboronic acids and their derivatives. beilstein-journals.org This approach allows for the conversion of readily available starting materials into aryl fluorides under relatively mild conditions. beilstein-journals.org The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle. beilstein-journals.org In the context of isoquinoline synthesis, copper-catalyzed reactions of 2-halobenzoic acids with 2-fluoro-1,3-diketones can produce 4-fluoroisocoumarins, which are structurally related to isoquinolines. researchgate.net

Furthermore, copper(II) catalysts have been employed in the halogenation of quinolines at the C5 and C7 positions using sodium halides. researchgate.net While this demonstrates copper's ability to facilitate halogenation on a related heterocyclic system, direct copper-catalyzed fluorination of the isoquinoline ring at the 7-position remains a more specialized area.

Advanced and Emerging Synthetic Techniques for this compound

The demand for precisely functionalized fluorinated heterocycles has driven the development of sophisticated synthetic methods. These emerging techniques offer greater control over regioselectivity and enable the introduction of fluorine at later stages of a synthetic sequence, which is particularly valuable in drug discovery.

Late-Stage Fluorination Strategies

Late-stage fluorination (LSF) is a powerful strategy for introducing fluorine into complex molecules, including isoquinolines, at a late point in the synthesis. rsc.orgrsc.org This approach avoids the need to carry the fluorine atom through a lengthy synthetic sequence and allows for the rapid generation of fluorinated analogs of established compounds. rsc.org

One prominent LSF method involves the use of electrophilic fluorinating reagents such as Selectfluor®. While direct fluorination of the isoquinoline core can be challenging, Selectfluor® can achieve regioselective fluorination under mild conditions. Another key LSF technique is the silver-catalyzed fluorination of aryl stannanes and the radiofluorination of aryl(isoquinoline)iodonium salts, which is particularly important for producing ¹⁸F-labeled PET tracers. nih.govnih.gov

Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is another valuable LSF strategy. beilstein-journals.org Reagents like PhenoFluor can selectively fluorinate primary and allylic alcohols in the presence of other functional groups, offering a mild and selective route to fluorinated N-heterocycles. beilstein-journals.org

| Strategy | Reagent/Catalyst | Substrate | Key Features |

| Electrophilic Fluorination | Selectfluor® | Isoquinoline core | Mild conditions, regioselective. |

| Nucleophilic Fluorination | Ag-catalyzed, KF | Aryl(isoquinoline)iodonium salts | Access to ¹⁸F-labeled isoquinolines. nih.gov |

| Deoxyfluorination | PhenoFluor | Hydroxy-substituted precursors | Mild, selective for specific alcohol types. beilstein-journals.org |

Stereoselective Synthesis of Fluorine-Containing Isoquinolines

The synthesis of enantiomerically pure fluorine-containing isoquinolines is crucial for developing chiral drugs and probes. Asymmetric synthesis methods are employed to control the stereochemistry at chiral centers within the isoquinoline framework. semanticscholar.org

One approach involves the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (B110456) precursor. For instance, the reduction of a fluorinated 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) using borane (B79455) in the presence of a chiral terpene spiroborate ester can yield the corresponding chiral tetrahydroisoquinoline. semanticscholar.org

Biocatalysis also offers powerful tools for asymmetric synthesis. rsc.org Enzymes such as lipases can be used for the kinetic resolution of racemic fluorinated intermediates, or for the desymmetrization of meso compounds to generate chiral building blocks. rsc.org While direct enzymatic fluorination is less common, chemo-enzymatic strategies that combine biocatalytic steps with chemical transformations are highly effective for producing enantiopure fluorinated isoquinoline alkaloids. rsc.org

Another strategy is the use of chiral auxiliaries or catalysts in established isoquinoline syntheses like the Pictet-Spengler or Bischler-Napieralski reactions to induce diastereoselectivity. semanticscholar.org Furthermore, iridium-catalyzed asymmetric hydrogenation of fluorinated isoquinolines has been shown to be an efficient route to chiral fluorinated tetrahydroisoquinolines. researchgate.net

Photoredox and Electrochemical Synthesis in Isoquinoline Chemistry

Photoredox and electrochemical methods represent a frontier in organic synthesis, offering green and efficient alternatives to traditional methods. These techniques utilize light or electricity to generate reactive intermediates under mild conditions. chemrxiv.org

Organic photoredox catalysts, such as acridinium (B8443388) salts, can facilitate a wide range of transformations, including those that form C-F bonds. nicewiczlaboratory.com While direct photoredox fluorination of the isoquinoline core is an area of ongoing research, photoredox/copper dual catalysis has been successfully used for the synthesis of α-fluorinated areneacetates, demonstrating the potential for C-F bond formation using this synergistic approach. nih.gov This dual catalytic system combines the light-absorbing properties of a photoredox catalyst with the cross-coupling capabilities of a copper catalyst to enable challenging bond formations. nih.govnih.gov

Electrochemical synthesis offers another catalyst- and oxidant-free approach. researchgate.net For example, the electrochemical synthesis of fluorinated orthoesters from 1,3-benzodioxoles demonstrates the power of electrosynthesis to create highly fluorinated motifs. d-nb.info While direct electrochemical synthesis of this compound is not yet widely reported, the principles can be applied to generate fluorinated building blocks or to trigger cyclization reactions that form the isoquinoline core. researchgate.net The use of fluorinated solvents in electrosynthesis can also play an active role, influencing the reactivity and selectivity of transformations. chemrxiv.org

Synthesis of Specifically Substituted this compound Analogs

The synthesis of this compound analogs with additional substituents on the heterocyclic or carbocyclic ring is essential for tuning the molecule's properties for specific applications. Various methods allow for the construction of these complex, multi-substituted isoquinolines.

One versatile approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This method allows for the convergent assembly of multiple components in a single operation. For instance, a 3-fluoro-5-(trimethylsilyl)benzaldehyde tert-butylimine can be lithiated and reacted with methyl iodide and then benzonitrile, ultimately yielding a 5-fluoro-4-methyl-3-phenyl-7-(trimethylsilyl)isoquinoline. nih.gov The trimethylsilyl (B98337) group at the 7-position can then serve as a handle for further functionalization. nih.govharvard.edu

Another powerful strategy is the palladium-catalyzed annulation of fluoroalkylated alkynes with 2-iodobenzylidenamines. acs.org This reaction proceeds with high regioselectivity to produce 4-fluoroalkylated isoquinolines. acs.org The substituents on both the benzylidenamine and the alkyne can be varied to generate a diverse library of analogs.

Furthermore, existing fluorinated isoquinoline cores can be modified through cross-coupling reactions. For example, a 3-fluoro-4-halo-isoquinoline can undergo nucleophilic aromatic substitution (SNAr) at the 3-position and various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the 4-position to introduce a wide range of substituents. rsc.org This modular approach is highly valuable for creating analogs of drug candidates. rsc.org

The synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) and its subsequent transformation into 1,8-disubstituted tetrahydroisoquinolines has also been reported. mdpi.com This involves the ortho-lithiation of a 2-(3-fluorophenyl)ethylamine derivative, followed by cyclization and further modification at the 1-position using organometallic reagents. mdpi.com

| Starting Material 1 | Starting Material 2 | Method | Product |

| Lithiated 3-fluoro-o-tolualdimine | Benzonitrile | Condensation/Trapping | 5-Fluoro-3-phenylisoquinoline derivative nih.gov |

| 2-Iodobenzylidenamine | Fluoroalkylated alkyne | Palladium-catalyzed Annulation | 4-Fluoroalkylated isoquinoline acs.org |

| 3-Fluoro-4-halo-isoquinoline | Various nucleophiles/coupling partners | SNAr/Cross-coupling | 3,4-Disubstituted-isoquinolines rsc.org |

| 2-(3-Fluorophenyl)ethylamine derivative | N/A | Lithiation/Cyclization | 8-Fluoro-3,4-dihydroisoquinoline mdpi.com |

Preparation of this compound Carboxylic Acid Derivatives

The synthesis of this compound carboxylic acid derivatives often involves multi-step sequences starting from appropriately substituted precursors. While direct synthesis routes for this compound carboxylic acids are not extensively detailed in readily available literature, analogous syntheses of related quinoline (B57606) and isoquinoline carboxylic acids provide established methodologies.

One general approach involves the cyclocondensation of substituted anilines or benzaldehydes. For instance, the synthesis of quinoline-4-carboxylic acids can be achieved through the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl acetanilides in boiling dimethylformamide (DMF) scirp.org. A similar strategy adapted for isoquinolines could potentially utilize 4-fluorinated phenyl precursors.

Another relevant method is the Doebner-von Miller reaction, which can be used to synthesize quinoline-2-carboxylic acids from anilines. For example, 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been synthesized from p-fluoroaniline, followed by oxidation sphinxsai.com. Hydrolysis of corresponding ester or nitrile precursors is also a common final step. For example, ethyl isoquinoline-7-carboxylate can be oxidized to yield isoquinoline-7-carboxylic acid .

A patented synthesis for 7-hydroxyquinoline-4-carboxylic acid starts from 6-bromoisatin, which is converted to 7-bromoquinoline-4-carboxylic acid. This intermediate is then subjected to further reactions, including esterification and eventually hydrolysis, to yield the final carboxylic acid google.com. This indicates that halogenated isoquinolines can serve as key intermediates for accessing the corresponding carboxylic acids.

Table 1: Synthesis of Related Quinolone Carboxylic Acid Derivatives

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-5-fluorophenyl glyoxylic acid, Benzoyl acetanilides | DMF, boiling | 6-Fluoro-2-phenyl-3-(substituted anilino)-quinoline-4-carboxylic acid | - | scirp.org |

| Aniline | Doebner-von Miller synthesis, then oxidation with SeO2 | Quinoline-2-carboxylic acid | - | sphinxsai.com |

| 6-Bromoisatin | 1. Pyruvic acid, NaOH, 100°C; 2. Nitrobenzene, 210°C | 7-Bromoquinoline-4-carboxylic acid | 79.3% | google.com |

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | 1. Salicylaldehyde, K2CO3, CH3CN; 2. KOH, EtOH, reflux | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | - | whiterose.ac.uk |

This table presents methodologies for closely related compounds, illustrating potential synthetic routes for this compound carboxylic acid derivatives.

Synthesis of Halogenated 7-Fluoroisoquinolines (e.g., 3-Chloro-7-fluoroisoquinoline, 8-Bromo-7-fluoroisoquinoline)

Halogenated derivatives of this compound are valuable intermediates for further functionalization, often through cross-coupling reactions. Their synthesis typically involves either the construction of the isoquinoline ring from halogenated precursors or the direct halogenation of the this compound core.

Pomeranz-Fritsch Reaction: A classical method for isoquinoline synthesis is the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal wikipedia.org. To synthesize a halogenated this compound, one could start with a correspondingly substituted benzaldehyde. For example, a 4-fluoro-2-chlorobenzaldehyde could theoretically be a precursor for 3-chloro-7-fluoroisoquinoline, though specific examples are not prevalent whiterose.ac.ukwikipedia.orggoogle.com. A modified Pomeranz-Fritsch reaction using ethyl chloroformate, trimethyl phosphite, and titanium tetrachloride has been used to produce 6-fluoroisoquinoline (B87247) from 4-fluorobenzaldehyde (B137897) whiterose.ac.uk.

Direct Halogenation: Direct halogenation of the this compound ring system is another viable route. For instance, the bromination of 7-chloro-6-fluoroisoquinoline (B1465093) can be achieved using N-bromosuccinimide (NBS) in acetic acid at elevated temperatures to yield 4-bromo-7-chloro-6-fluoroisoquinoline (B1399136) smolecule.com. Similarly, electrophilic bromination of isoquinoline with NBS in concentrated sulfuric acid can be directed to specific positions researchgate.net. This suggests that direct bromination of this compound could yield bromo-7-fluoroisoquinoline isomers, including the 8-bromo derivative.

From Halogenated Precursors: Synthesis can also proceed from precursors already containing the desired halogen pattern. For example, 1-chloro-7-fluoro-isoquinoline has been used as a starting material in further synthetic modifications google.comgoogle.com. The synthesis of 1-chloro-4-fluoroisoquinoline (B1591577) has been achieved by treating 4-fluoro-1-hydroxyisoquinoline with a chlorinating agent like phosphorus oxychloride google.com.

Sandmeyer Reaction: The Sandmeyer reaction provides a method to convert an aryl amine to an aryl halide via a diazonium salt intermediate wikipedia.orgmasterorganicchemistry.comnih.gov. This could be applied to an amino-7-fluoroisoquinoline precursor to introduce a chloro or bromo substituent at a specific position.

Table 2: Synthetic Approaches for Halogenated Isoquinolines

| Target Type | Synthetic Method | Precursors | Reagents & Conditions | Reference |

|---|---|---|---|---|

| 1-Chloro-4-fluoroisoquinoline | Chlorination | 4-Fluoro-1-hydroxyisoquinoline | Phosphorus oxychloride | google.com |

| 4-Bromo-7-chloro-6-fluoroisoquinoline | Bromination | 7-Chloro-6-fluoroisoquinoline | N-Bromosuccinimide, Acetic Acid, elevated temp. | smolecule.com |

| 8-Bromo-5-fluoroisoquinoline-1-carbonitrile | Cyclization & Cyanation | 3-Bromo-6-fluorobenzaldehyde | 1. Ammonium acetate, PPA, 120°C; 2. CuCN, DMF, 180°C | researchgate.net |

| General Isoquinolines | Pomeranz-Fritsch Reaction | Benzaldehyde, 2,2-dialkoxyethylamine | Acid (e.g., H₂SO₄) | wikipedia.org |

| Aryl Halides | Sandmeyer Reaction | Aryl Diazonium Salt | Copper(I) Halide (e.g., CuCl, CuBr) | wikipedia.orgmasterorganicchemistry.com |

Synthesis of Radiofluorinated Isoquinolines for Positron Emission Tomography (PET) Imaging

The incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F, t½ ≈ 109.7 min) into isoquinoline structures is of high interest for the development of PET imaging agents. These radiotracers allow for the non-invasive in vivo visualization and quantification of biological targets frontiersin.orgnih.gov. Methodologies typically focus on nucleophilic substitution with [¹⁸F]fluoride, which is produced in a cyclotron frontiersin.orgnih.gov.

A novel and efficient one-pot process has been developed for the synthesis of [¹⁸F]labeled isoquinolines. This method involves the assembly of aryl(isoquinoline)iodonium salts from a mesoionic carbene silver complex, which then undergo radiofluorination. This approach is versatile and compatible with various functional groups, achieving high radiochemical conversions of up to 92% scispace.com. As a proof of concept, this method was used to prepare the fluorinated natural product [¹⁸F]fluoroaspergillitine, which was obtained in a 10% isolated radiochemical yield from its corresponding phenyl(aspergillitine)iodonium salt scispace.com. The synthesis of [¹⁸F]fluoroaspergillitine involved a silver-mediated amination followed by radiofluorination, achieving a 26 ± 2% radiochemical conversion scispace.com.

Another prominent example is the synthesis of [¹⁸F]MK-6240, a PET tracer for imaging neurofibrillary tangles in Alzheimer's disease. Fully automated, two-step radiosyntheses have been established using commercial modules like the GE TRACERlab FX(FN) or IBA Synthera+. These methods typically involve the nucleophilic fluorination of a protected nitro-precursor (e.g., 5-diBoc-6-nitro precursor) with a [¹⁸F]fluoride complex (such as K[¹⁸F]/K₂₂₂), followed by acidic deprotection and purification amazonaws.comnih.gov. Automated syntheses provide reliable radiochemical yields and high specific activity, making the tracer suitable for clinical studies amazonaws.comnih.govsnmjournals.orgsnmjournals.org.

Table 3: Research Findings on the Synthesis of Radiofluorinated Isoquinolines

| Radiotracer | Precursor | Labeling Method | Radiochemical Yield (RCY) / Conversion | Specific Activity | Synthesis Time | Reference |

|---|---|---|---|---|---|---|

| General [¹⁸F]Isoquinolines | Aryl(isoquinoline)iodonium salts | Nucleophilic Fluorination | Up to 92% (conversion) | - | - | scispace.comnih.gov |

| [¹⁸F]Fluoroaspergillitine | Phenyl(aspergillitine)iodonium salt | Nucleophilic Fluorination | 10 ± 1% (isolated RCY); 26 ± 2% (conversion) | 37 GBq/μmol | - | nih.govscispace.comnih.gov |

| [¹⁸F]MK-6240 | 5-diBoc-6-nitro precursor | Nucleophilic Fluorination & Deprotection | 7.5 ± 1.9% (uncorrected RCY) | 222 ± 67 GBq/μmol | 90 min | nih.gov |

| [¹⁸F]MK-6240 | Di-Boc-protected nitro precursor | Nucleophilic Fluorination & Deprotection | 30 ± 5% (non-decay-corrected) | - | 65 min | snmjournals.org |

| [¹⁸F]MK-6240 | - | HPLC-free automated synthesis | 9.5% (non-decay corrected) | - | ~60 min | snmjournals.org |

Reactivity and Mechanistic Investigations of 7 Fluoroisoquinoline

Chemical Transformations of 7-Fluoroisoquinoline

The presence of a fluorine atom and the nitrogen heteroatom within the isoquinoline (B145761) ring system imparts a unique reactivity profile to this compound, making it a valuable substrate for various chemical transformations. The electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic rings, facilitating certain reactions while directing others.

Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom

The fluorine atom at the C-7 position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group (in this case, fluoride) on an aromatic ring. The reaction is generally facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate, known as a Meisenheimer complex. govtpgcdatia.ac.in The isoquinoline nitrogen atom acts as an electron-withdrawing group, activating the ring system towards nucleophilic attack.

Kinetic studies on related fluoro-heterocycles provide insight into the reactivity of the 7-position. For instance, in fluoroquinoline N-oxides, the reactivity towards nucleophiles follows the order 7-fluoro > 5-fluoro > 6-fluoro and 8-fluoro. rsc.org This enhanced reactivity at the 7-position is attributed to the ability to form a more stabilized para-quinonoid-like transition state compared to the ortho-quinonoid structure formed from attack at the 5-position. rsc.org While this specific study was on the N-oxides, similar principles of resonance stabilization apply to the parent heterocycles. The ease of displacement for halogens in these reactions often follows the trend F > Cl, which is typical for nucleophilic aromatic substitutions where the cleavage of the carbon-halogen bond is not the rate-determining step. rsc.org

A practical application of this reactivity is seen in the synthesis of radiofluorinated isoquinolines for use in Positron Emission Tomography (PET) imaging. Although not a substitution of the fluorine on this compound, a related method demonstrates the principle of nucleophilic substitution to create the C-F bond. Phenyl(this compound)iodonium salts can be synthesized and subsequently reacted with fluoride (B91410) ions (such as ¹⁸F) to produce radioactively labeled this compound. scispace.com

Table 1: Examples of Nucleophilic Substitution Reactions in Fluoroisoquinoline Systems

| Reactant System | Nucleophile | Conditions | Product | Reference |

| 7-Halogenoquinazoline | Methoxide ions | Methanol | 7-Methoxyquinazoline | rsc.org |

| Phenyl(isoquinoline)iodonium salt | Fluoride (KF or K¹⁸F) | 18-crown-6, DMF, 100 °C | Fluoroisoquinoline | scispace.com |

| 1-Fluoroalkyl-4-bromo-3-fluoroisoquinolines | Various nucleophiles (e.g., morpholine) | Heat | 1-Fluoroalkyl-4-(substituted)-3-fluoroisoquinolines | rsc.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives can participate in these transformations, typically by first converting them into a derivative with a better leaving group like bromide, iodide, or triflate, or by using the C-F bond directly under specific catalytic conditions.

The Suzuki-Miyaura coupling , which couples an organoboron species with an organohalide, is a widely used method. wikipedia.orgtcichemicals.com For example, derivatives like 7-bromo-3-(bromomethyl)-8-fluoroisoquinoline have been used in Suzuki-Miyaura couplings. googleapis.com This demonstrates that the fluoroisoquinoline core is stable to the conditions required for this versatile reaction.

Another important cross-coupling reaction is the Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In one study, this compound was functionalized via Sonogashira coupling. The synthesis of 1-((2,6-Difluorophenyl)ethynyl)-7-fluoroisoquinoline was achieved by coupling 2,6-difluorophenylacetylene with an iodo-substituted this compound precursor, showcasing the utility of this reaction for elaborating the isoquinoline scaffold. nih.gov

Other cross-coupling reactions like the Heck and Buchwald-Hartwig amination have also been successfully applied to functionalized fluoroisoquinoline systems, highlighting the broad applicability of this compound class in synthetic chemistry. rsc.org

Table 2: Cross-Coupling Reactions on Fluoroisoquinoline Scaffolds

| Reaction Type | Isoquinoline Derivative | Coupling Partner | Catalyst System | Product | Reference |

| Sonogashira | Iodo-substituted this compound | 2,6-Difluorophenylacetylene | Not specified | 1-((2,6-Difluorophenyl)ethynyl)-7-fluoroisoquinoline | nih.gov |

| Suzuki-Miyaura | 7-Bromo-3-(dibromomethyl)-8-fluoroisoquinoline | Bicycloheteroaryl boronic acids | Not specified | Aryl-substituted 8-fluoroisoquinoline | googleapis.com |

| Suzuki-Miyaura | 1-Trifluoromethyl-3-fluoro-4-bromoisoquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Trifluoromethyl-3-fluoro-4-(4-methoxyphenyl)isoquinoline | rsc.org |

Oxidation and Reduction Pathways

Oxidation and reduction reactions involve the loss or gain of electrons, respectively, and can modify the aromatic system or substituents of this compound. du.edu.eglibretexts.org

Information regarding specific oxidation and reduction pathways for this compound is limited in published literature. However, general principles for related heterocyclic compounds can be considered. The isoquinoline nucleus can be subject to both oxidation and reduction. For instance, N-oxidation at the nitrogen atom is a common reaction for N-heterocycles, forming the corresponding N-oxide. This transformation can alter the electronic properties and subsequent reactivity of the ring system.

Reduction of the isoquinoline ring system typically requires catalytic hydrogenation or the use of reducing agents like sodium borohydride, often leading to tetrahydroisoquinoline derivatives. The fluorine substituent is generally stable under these conditions. A safety data sheet for a related compound, this compound-3-carbonitrile, notes that it is incompatible with strong oxidizing agents, suggesting that the molecule can be oxidized, though specific products are not detailed. aksci.com Similarly, other halogenated isoquinolines can undergo oxidation or reduction to yield different derivatives. smolecule.com For example, 4-fluoroisoquinoline (B1268607) can be synthesized via the reduction of a chlorinated acetonitrile-isoquinoline precursor. biosynth.com

Reaction Mechanisms and Computational Studies

Computational chemistry provides powerful tools to understand the underlying mechanisms of reactions involving this compound, offering insights into reaction pathways and predicting reactivity.

Theoretical Analysis of Reaction Pathways

The mechanism of nucleophilic aromatic substitution (SNAr) is a key area of theoretical investigation. As mentioned previously, the enhanced reactivity at the 7-position of related fluoro-heterocycles can be explained by analyzing the stability of the transition states. The formation of a resonance-stabilized para-quinonoid structure for the intermediate complex during nucleophilic attack at C-7 is energetically more favorable than the ortho-quinonoid structure resulting from attack at other positions, such as C-5. rsc.org

Beyond the classical two-step SNAr mechanism, alternative pathways have been proposed and investigated computationally. For example, a concerted nucleophilic aromatic substitution (CSNAr) has been described, which proceeds through a single transition state rather than a discrete Meisenheimer intermediate. acs.org This pathway is often favored for more electron-rich aromatic systems where the stabilization of a full negative charge in a Meisenheimer complex is less effective. acs.org Theoretical studies can differentiate between these pathways by calculating the energy profiles and locating the relevant transition states and intermediates.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a computational method widely used to predict the electronic structure and reactivity of molecules. researchgate.net By calculating properties like molecular orbital energies (HOMO, LUMO), electron density, and electrostatic potential surfaces, DFT can identify the most likely sites for electrophilic and nucleophilic attack. frontiersin.org

For example, DFT calculations can model transition states to determine activation energies for specific reactions. In a study on a three-component reaction involving arynes, boronic acids, and 1-fluoroisoquinoline, DFT calculations (at the M06/def2-TZVP//B3LYP/def2-SVP level of theory) were used to map out the free energy profile of the reaction, identifying a zwitterionic intermediate and calculating the energy barriers for its formation and subsequent reaction. researchgate.net Such calculations are invaluable for understanding complex reaction mechanisms and predicting outcomes.

The chemical reactivity of molecules can be quantified using DFT-derived descriptors such as chemical hardness (resistance to charge transfer) and electrophilicity. pmf.unsa.ba These global reactivity indexes help in comparing the relative stability and reactivity of different compounds. Local reactivity descriptors, such as Fukui functions and Parr functions, can pinpoint the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. frontiersin.org While specific DFT studies focused solely on this compound's general reactivity are not widely published, these established computational methods are fully applicable and essential for its future investigation.

Understanding Regioselectivity in Fluorination Reactions

The precise placement of a fluorine atom onto an isoquinoline scaffold is a significant challenge in synthetic chemistry, as direct fluorination methods often yield a mixture of constitutional isomers. libretexts.org The regioselectivity of fluorination reactions is governed by a combination of electronic, steric, and directing group effects, with the outcome dependent on the specific reaction mechanism—electrophilic, nucleophilic, or radical. numberanalytics.com

Electronic and Steric Influences: The distribution of electrons within the isoquinoline ring system is a primary determinant of where fluorination will occur. numberanalytics.com The nitrogen atom makes the entire heterocyclic system electron-deficient, particularly at the C-1 and C-3 positions. However, the carbocyclic ring is generally more electron-rich than the pyridine (B92270) ring. In electrophilic fluorination, an electron-rich fluorinating agent attacks a site of high electron density. numberanalytics.com Conversely, nucleophilic fluorination involves the attack of a fluoride ion (F⁻) on an electron-poor site, typically displacing a leaving group. numberanalytics.com Steric hindrance can also play a crucial role, with bulky substituents potentially blocking the approach of the fluorinating reagent to nearby positions. numberanalytics.com

Regioselective Synthetic Methodologies: To overcome the challenge of poor regioselectivity in direct fluorination, several strategies have been developed to synthesize specific isomers like this compound. These methods rely on pre-functionalized substrates where the position of the incoming fluorine atom is predetermined.

Balz-Schiemann Reaction: This classical method is a reliable route for converting a primary aromatic amine into an aryl fluoride. juniperpublishers.com The reaction proceeds by forming a diazonium tetrafluoroborate (B81430) salt from the amine, which is then thermally decomposed to yield the corresponding aryl fluoride. juniperpublishers.comwhiterose.ac.uk To synthesize this compound, 7-aminoisoquinoline is used as the starting material. whiterose.ac.uk This reaction is highly regioselective as the position of the fluorine atom is dictated by the initial position of the amino group. The synthesis of 6- and 7-fluoroisoquinolines was first reported using this method. whiterose.ac.uk

Nucleophilic Aromatic Substitution (SNAr): In this approach, a leaving group at the desired position on the isoquinoline ring is displaced by a fluoride source, such as potassium fluoride (KF). whiterose.ac.uk Good leaving groups for this reaction include other halogens (like chlorine) or a nitro group. The strong electron-withdrawing nature of the isoquinoline's nitrogen atom activates the ring system towards nucleophilic attack, facilitating the substitution. imperial.ac.uk For example, 1-chloroisoquinolines can undergo a halogen exchange (Halex) reaction with potassium fluoride to produce 1-fluoroisoquinolines in high yields. whiterose.ac.uk A similar strategy could be applied to a 7-chloroisoquinoline (B1268606) precursor.

Directed C-H Fluorination: Modern methods involving transition-metal catalysis allow for the direct fluorination of a C-H bond at a specific position. researchgate.net These reactions use a directing group on the substrate to guide the catalyst to a particular C-H bond. While this has been explored for various positions on the isoquinoline ring, achieving selectivity at the C-7 position requires a specifically designed substrate and catalyst system. nih.gov

Fluorination of Aryl(isoquinoline)iodonium Salts: A method involving the fluorination of phenyl(isoquinoline)iodonium salts with potassium fluoride has been shown to be highly regioselective. nih.gov In the absence of a copper catalyst, fluorination occurs preferentially at the C-4 position of the isoquinoline ring. nih.gov This demonstrates how reaction conditions can be tuned to control regioselectivity.

The following table summarizes key reagents used in different regioselective fluorination strategies for isoquinolines.

| Fluorination Strategy | Key Reagents | Precursor Functional Group | Target Position |

| Balz-Schiemann Reaction | NaNO₂, HBF₄ or other fluoride source | Amino (e.g., -NH₂) | Position of the amine |

| Nucleophilic Substitution (SNAr) | KF, CsF | Halogen (e.g., -Cl), Nitro (-NO₂) | Position of the leaving group |

| Directed C-H Fluorination | Pd catalyst, Electrophilic F⁺ source | Directing Group | Position directed by the group |

| Iodonium Salt Fluorination | KF, 18-crown-6 | Iodonium Salt | C-4 (without Cu catalyst) |

Comparative Reactivity with Other Halogenated Isoquinolines

The reactivity of this compound is intrinsically linked to the properties of the carbon-fluorine (C-F) bond and the electronic influence of the fluorine atom on the isoquinoline ring system. Its chemical behavior is best understood by comparing it to its heavier halogen counterparts, such as 7-chloroisoquinoline and 7-bromoisoquinoline, across different reaction classes. The relative reactivity is not absolute and depends heavily on the reaction type, particularly whether it is a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy of the carbon-halogen bond is the primary factor determining the rate of this step. The bond strengths for halogens attached to an aromatic carbon follow the trend C-F > C-Cl > C-Br > C-I.

Due to the exceptional strength of the C-F bond, aryl fluorides are generally the least reactive among aryl halides in these cross-coupling reactions. nih.gov Consequently, this compound is significantly less reactive than 7-chloroisoquinoline, 7-bromoisoquinoline, or 7-iodoisoquinoline (B1626360) under typical Suzuki-Miyaura conditions. Special ligands and more forcing reaction conditions are often required to achieve C-F bond activation. researchgate.net

Reactivity in Nucleophilic Aromatic Substitution (SNAr): The reactivity order is often reversed in nucleophilic aromatic substitution (SNAr) reactions. In this mechanism, a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The reaction rate is influenced by two main factors: the ability of the halogen to stabilize the forming negative charge through its inductive effect and its ability to act as a leaving group.

Fluorine is the most electronegative halogen, and its powerful electron-withdrawing inductive effect strongly stabilizes the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy for the first, often rate-determining, step. Although fluoride is a poorer leaving group than chloride or bromide, the stabilization of the intermediate is typically the dominant factor in activated systems like isoquinoline. imperial.ac.uk Therefore, in SNAr reactions, this compound is generally more reactive than 7-chloroisoquinoline and 7-bromoisoquinoline. This enhanced reactivity has been demonstrated in related systems; for instance, 1-chloro-7-fluoroisoquinoline (B79485) can be synthesized and subsequently undergo nucleophilic aromatic substitution. mdpi.com

The table below provides a qualitative comparison of the reactivity of 7-haloisoquinolines in two major classes of chemical reactions.

| Compound | Reactivity in Pd-Catalyzed Cross-Coupling | Reactivity in Nucleophilic Aromatic Substitution (SNAr) |

| This compound | Low | High |

| 7-Chloroisoquinoline | Moderate | Moderate |

| 7-Bromoisoquinoline | High | Low |

| 7-Iodoisoquinoline | Very High | Very Low |

Biological and Medicinal Chemistry Research on 7 Fluoroisoquinoline Derivatives

Medicinal Chemistry Applications of Fluorinated Isoquinolines

The incorporation of fluorine into the isoquinoline (B145761) nucleus, particularly at the 7-position, is a key strategy in modern drug discovery. This strategic fluorination offers a powerful tool to refine the pharmacological properties of these compounds.

Development of New Therapeutic Agents

The 7-fluoroisoquinoline framework serves as a valuable building block for the creation of novel therapeutic agents. researchgate.net Its unique electronic and steric properties, conferred by the fluorine atom, make it an attractive starting point for synthesizing new pharmaceutical candidates. nih.gov Researchers are actively exploring derivatives of this compound to develop compounds with improved efficacy and selectivity for a variety of disease targets. The inherent biological activities of the isoquinoline core, which include antitumor, antimicrobial, and anti-inflammatory effects, are often enhanced or modified by the presence of a fluorine atom at the 7-position. mdpi.comdrugdesign.org

Fluorine's Influence on Biological Activity and Bioavailability

The introduction of a fluorine atom at the 7-position of the isoquinoline ring has a profound impact on the molecule's biological profile. Fluorine's high electronegativity and small size can alter the molecule's lipophilicity, metabolic stability, and binding affinity for its biological targets. nih.gov This can lead to improved pharmacokinetic properties, such as enhanced bioavailability and a more favorable metabolic profile. For instance, the fluorine substituent can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life. Furthermore, the electronic effects of fluorine can modulate the pKa of nearby functional groups, influencing the molecule's interaction with enzymes and receptors. nih.gov

Targeting Specific Molecular Pathways and Enzymes

Derivatives of this compound have shown promise in selectively targeting specific enzymes and molecular pathways implicated in disease. A notable example is the inhibitory activity of a bicyclic 7-fluoro-isoquinoline derivative against phosphodiesterase 4B (PDE4B). mdpi.com This enzyme is a key regulator of intracellular cyclic AMP levels and is a validated target for inflammatory diseases. The 7-fluoro derivative demonstrated significant inhibitory activity against PDE4B, as well as anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α). mdpi.com This highlights the potential of this compound analogs in the development of targeted therapies for inflammatory disorders.

Pharmacological Profiles of this compound Analogs

The pharmacological evaluation of this compound derivatives has revealed their potential as both anticancer and antimicrobial agents. These activities are often linked to their ability to interfere with essential cellular processes in pathogenic organisms and cancer cells.

Anticancer Activities and Topoisomerase Inhibition

While direct studies on a broad range of this compound derivatives as anticancer agents are emerging, research on related fluorinated isoquinolines and quinolones provides strong evidence for their potential in this area. For example, certain fluoroquinolone analogs, which share structural similarities with fluoroisoquinolines, have demonstrated significant cytotoxic activity against various cancer cell lines. mdpi.com

The mechanism of action for many quinoline (B57606) and isoquinoline-based anticancer agents involves the inhibition of topoisomerases. mdpi.com These are essential enzymes that regulate the topology of DNA during replication and transcription. By inhibiting topoisomerases, these compounds can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells. Although specific data on topoisomerase inhibition by a wide array of this compound derivatives is not extensively available, the known activity of related compounds suggests this is a promising area for future investigation.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Norfloxacin Derivative | PC3 (Prostate) | 2.33 | mdpi.com |

| Norfloxacin Derivative | MCF7 (Breast) | 2.27 | mdpi.com |

| Norfloxacin Derivative | MDA-MB-231 (Breast) | 1.52 | mdpi.com |

| Ciprofloxacin (B1669076) Derivative | SR (Leukemia) | >10 | mdpi.com |

| Ciprofloxacin Derivative | UO-31 (Renal) | >10 | mdpi.com |

This table presents data for structurally related fluoroquinolone derivatives to illustrate the anticancer potential of this class of compounds.

Antimicrobial Potential

The antimicrobial properties of fluorinated quinolones are well-established, and by extension, this compound derivatives are considered promising candidates for the development of new antimicrobial agents. The fluorine atom at the C-7 position in the related fluoroquinolone scaffold is known to be crucial for their antibacterial activity. researchgate.net Modifications at this position with various heterocyclic moieties can significantly influence the antimicrobial spectrum and potency.

Studies on 7-substituted fluoroquinolone analogs have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

| Bacterial Strain | Compound FQH-2 (7-benzimidazol-1-yl-fluoroquinolone) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.500 | 0.250 | mdpi.com |

| Enterococcus faecalis | >128 | 0.250 | mdpi.com |

| Escherichia coli | 0.015 | 0.013 | mdpi.com |

| Klebsiella pneumoniae | 0.062 | 0.5 | mdpi.com |

This table shows the Minimum Inhibitory Concentration (MIC) values for a 7-substituted fluoroquinolone analog, highlighting the potential for antimicrobial activity in compounds with substitutions at the 7-position.

Antimalarial Research

The isoquinoline and quinoline scaffolds are foundational in the development of antimalarial agents, with historical compounds like chloroquine (B1663885) and primaquine (B1584692) demonstrating their therapeutic significance. nih.gov Research into derivatives of these core structures continues in an effort to combat the growing challenge of drug-resistant strains of Plasmodium falciparum. nih.gov The introduction of a halogen, such as fluorine, at the 7-position of the isoquinoline ring is a strategic modification aimed at enhancing efficacy and overcoming resistance mechanisms.

While direct studies focusing exclusively on this compound for antimalarial activity are not extensively detailed in the provided literature, significant insights can be drawn from research on analogous 7-chloroquinoline (B30040) derivatives. mdpi.com The 7-position is critical, and modifications here directly influence the compound's ability to accumulate in the parasite's digestive vacuole and interfere with hemozoin formation, a crucial detoxification process for the parasite. nih.gov For instance, novel 7-chloroquinoline derivatives have shown potent activity against both chloroquine-sensitive and resistant strains of P. falciparum.

One study on novel quinoline derivatives demonstrated moderate to high antimalarial activities, with IC50 values ranging from 0.014 to 5.87 μg/mL against P. falciparum. nih.gov Another investigation into 7-chloroquinoline derivatives identified compounds with significant inhibitory effects, with the most active derivatives displaying IC50 values of 1.29 µM and 1.42 µM. These findings underscore the potential of 7-halogenated quinoline and isoquinoline structures as viable candidates for new antimalarial drugs. The similar structure-activity relationships (SAR) observed between antiprion and antimalarial quinoline derivatives further suggest that shared molecular targets may exist, opening new avenues for drug design. nih.gov

Table 1: Antimalarial Activity of Selected Quinoline/Isoquinoline Derivatives This table is representative of activities found in related compounds, illustrating the potential of the core scaffold.

| Compound Class | Most Active Derivative Example | Target Strain | IC50 Value | Source |

|---|---|---|---|---|

| Dihydropyrimidine-Quinoline Hybrid | Compound 4b | Plasmodium falciparum | < 0.014-5.87 µg/mL | nih.gov |

| 7-Chloroquinolin-4-yl Piperazine-1-yl Acetamide | CQPA-26 | Plasmodium falciparum NF54 | 1.29 µM | |

| 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone | CQPPM-9 | Plasmodium falciparum NF54 | 1.42 µM |

Other Biological Activities (e.g., Anti-inflammatory, Antidiabetic, Antineurodegenerative)

Anti-inflammatory Activity Isoquinoline derivatives have demonstrated significant potential as anti-inflammatory agents. researchgate.netnuph.edu.ua Research has shown that certain derivatives can inhibit the production of pro-inflammatory mediators by targeting key signaling pathways. nih.gov For example, a novel isoquinoline derivative, CYY054c, was found to inhibit the lipopolysaccharide (LPS)-induced expression of nuclear factor-kappa B (NF-κB) in macrophages. researchgate.net This inhibition led to a reduction in the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net

The inclusion of fluorine in related heterocyclic structures has been shown to enhance anti-inflammatory properties. nih.gov Studies on fluorine-substituted benzo[h]quinazoline-2-amine derivatives, which share structural similarities with isoquinolines, identified compounds with potent anti-inflammatory activity and low toxicity, acting as effective NF-κB inhibitors. nih.gov Similarly, quinoline alkaloids isolated from Zanthoxylum avicennae have shown the ability to significantly suppress the gene expression and secretion of pro-inflammatory cytokines. rsc.orgresearchgate.net

Antidiabetic Activity The investigation of isoquinoline derivatives for antidiabetic applications is an emerging field. While extensive research has focused on other natural product classes like flavonoids for their antidiabetic effects, the core isoquinoline scaffold presents opportunities for development. nih.govmdpi.com The antidiabetic mechanisms of flavonoids often involve the regulation of glucose metabolism, improvement of insulin (B600854) sensitivity, and protection of pancreatic β-cells. nih.govmdpi.com For example, flavonoids such as kaempferol (B1673270) and genistein (B1671435) have been shown to improve glucose metabolism and insulin levels in animal models. nih.gov Although direct evidence for this compound is limited, the broader class of 5,7-dihydroxyflavonoids, which feature a distinct heterocyclic system, have shown remarkable in vitro antidiabetic activity, suggesting that heterocyclic compounds are promising candidates for developing new antidiabetic leads. scilit.com

Antineurodegenerative Activity Neuroinflammation, characterized by the activation of microglial cells, is a key factor in the progression of various neurodegenerative disorders. nih.gov The anti-inflammatory properties of isoquinoline derivatives are therefore directly relevant to their potential as antineurodegenerative agents. Research on isoquinoline-1-carboxamide (B73039) derivatives has shown they can suppress LPS-induced inflammation and cell migration in BV2 microglial cells. nih.gov One derivative, HSR1101, not only suppressed pro-inflammatory mediators but also inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of NF-κB. nih.gov By modulating these pathways, such compounds can mitigate the neuroinflammatory processes that contribute to neuronal damage. These findings suggest that this compound derivatives, by virtue of their potential anti-inflammatory effects, could offer therapeutic benefits for neurodegenerative diseases associated with microglial activation. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substituent Position and Nature on Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For isoquinoline and quinoline derivatives, the nature and position of substituents dramatically influence biological efficacy. nih.govmdpi.com

The fluorine atom at the 7-position of the isoquinoline ring is particularly significant. As a highly electronegative, electron-withdrawing group, it can alter the electronic distribution of the entire aromatic system. This modification can enhance binding affinity to biological targets and improve metabolic stability, a common strategy in medicinal chemistry. mdpi.com In studies of related quinazoline-based EGFR inhibitors, it was found that bulkier substituents at the C-7 position were favorable for inhibitory activity. mdpi.com The presence of electron-withdrawing groups on a phenyl ring attached to other scaffolds has also been shown to enhance inhibitory effectiveness. mdpi.com

Furthermore, modifications at other positions of the isoquinoline core are critical. For instance, in a series of 7-chloro-(4-thioalkylquinoline) derivatives, the oxidation state of the sulfur atom and the length of the spacer chain at position 4 were correlated with cytotoxic activity. mdpi.com The presence of an electron-withdrawing ester group at position 3 of a 5-hydroxyisoquinolone system was found to be crucial for its fluorescent properties, highlighting the electronic interplay between different positions on the ring. researchgate.net These examples demonstrate that a systematic exploration of substituents around the this compound core is necessary to maximize a desired biological effect, whether it be antimalarial, anti-inflammatory, or anticancer activity.

Ligand-Target Interactions

The biological activity of this compound derivatives is determined by their specific interactions with target proteins or enzymes. nih.gov These interactions are typically non-covalent and include hydrogen bonds, π-π stacking, hydrophobic interactions, and halogen bonds. mdpi.comnih.gov The fluorine atom at the 7-position can play a direct role in these binding events. It can act as a hydrogen bond acceptor, forming crucial contacts with amino acid residues like asparagine or serine in a protein's active site. mdpi.comnih.gov

Preclinical Development and In Vivo Studies

The transition from promising in vitro activity to in vivo efficacy is a critical step in drug development. Preclinical studies involving animal models are essential for evaluating the therapeutic potential of new compounds like this compound derivatives. nih.gov Such studies aim to confirm that the compound can achieve sufficient concentration at the target site to exert its effect without causing undue toxicity. pandawainstitute.com

Table 2: Representative In Vivo Study Findings for a Related Quinoline Derivative

| Compound | Model | Key Finding | Source |

|---|---|---|---|

| L14 (8-Hydroxyquinoline derivative) | Candida albicans-infected murine model | At 2 mg/kg, showed better efficacy in reducing fungal burden and extending survival compared to clioquinol. | nih.gov |

| PQK4F (Quinoline derivative) | Neutropenic mouse thigh infection model (S. aureus) | Demonstrated efficacy in combination with ciprofloxacin in reducing bacterial load. | mdpi.com |

Pharmacokinetic and Pharmacodynamic Considerations

Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug, while pharmacodynamics (PD) describes the drug's effect on the body. Both are critical considerations in preclinical development. nuph.edu.ua Studies on structurally related isoquinoline derivatives provide valuable insights into the likely PK/PD profile of this compound compounds.

A pharmacokinetic study of an antitumor 3-arylisoquinoline derivative (CWJ-a-5) in rats revealed key parameters following intravenous administration. nih.gov The plasma concentration profile was best described by a two-compartment model, with a post-distributive phase half-life (t1/2β) of 86.9 minutes. nih.gov The compound exhibited a high volume of distribution at steady-state (Vdss) of 9.79 L/kg, suggesting extensive distribution into tissues, and a total-body plasma clearance (CLt) of 5.72 L/h per kilogram. nih.gov The oral bioavailability was found to be 52.9%, indicating reasonable absorption from the gastrointestinal tract. nih.gov Additionally, plasma protein binding was very high (>95%), which can influence the amount of free drug available to act on its target. nih.gov The introduction of a fluorine atom, as in this compound, is often used to improve metabolic stability and can favorably modulate these pharmacokinetic parameters.

Table 3: Pharmacokinetic Parameters of a Representative Isoquinoline Derivative (CWJ-a-5) in Rats Data from intravenous administration of 10 mg/kg.

| Parameter | Value | Description | Source |

|---|---|---|---|

| Half-life (t1/2β) | 86.9 min | Time for plasma concentration to reduce by half in the elimination phase. | nih.gov |

| Total-body clearance (CLt) | 5.72 L/h/kg | Volume of plasma cleared of the drug per unit time. | nih.gov |

| Volume of distribution (Vdss) | 9.79 L/kg | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | nih.gov |

| Oral Bioavailability | 52.9% | The fraction of an orally administered drug that reaches systemic circulation. | nih.gov |

| Plasma Protein Binding | > 95% | The degree to which a drug attaches to proteins within the blood. | nih.gov |

Applications of 7 Fluoroisoquinoline in Advanced Materials Science

Utilization in Organic Electronics

The field of organic electronics, which utilizes carbon-based materials in electronic devices, has identified 7-fluoroisoquinoline and its derivatives as promising candidates for enhancing device performance. The electron-withdrawing nature of the fluorine atom can significantly modify the electronic energy levels of organic semiconductors, a critical factor in the design and efficiency of organic electronic devices.

Role in Organic Light-Emitting Diodes (OLEDs)

One of the most notable applications of isoquinoline (B145761) derivatives is in the development of materials for OLEDs. These devices, known for their vibrant colors and thin form factors, rely on a series of organic layers to generate light. The performance of an OLED is heavily dependent on the properties of the materials used in its emissive and charge-transporting layers.

The device, with a multilayer structure, achieved a luminous efficiency of 2.30 cd/A, a power efficiency of 1.02 lm/W, and an external quantum efficiency of 2.94% at a current density of 20 mA/cm². nih.gov These findings underscore the potential of isoquinoline-containing compounds in creating high-performance OLEDs.

Table 1: Performance of an OLED Device Using an Isoquinoline Derivative Emitter

| Metric | Value | Conditions |

| Luminous Efficiency | 2.30 cd/A | 20 mA/cm² |

| Power Efficiency | 1.02 lm/W | 20 mA/cm² |

| External Quantum Efficiency | 2.94% | 20 mA/cm² |

This table presents the performance metrics of an OLED device incorporating a [7,7-Dimethyl-9-(10-phenylanthracen-9-yl)-7H-Indeno[1,2-f] Isoquinoline] derivative as the blue emitting material. Data sourced from a 2020 study on deep blue organic light-emitting diodes. nih.gov

Development of Materials with Specific Electronic Properties

The strategic placement of fluorine atoms on the isoquinoline core allows for the fine-tuning of the electronic properties of the resulting materials. This is crucial for designing materials that can efficiently transport electrons or holes, a fundamental requirement for the operation of many organic electronic devices. The electron-withdrawing properties of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This modulation of energy levels is key to achieving efficient charge injection and transport in devices like OLEDs and organic field-effect transistors (OFETs).

Functional Materials Development

Beyond its role in organic electronics, this compound serves as a versatile building block in the creation of a wide array of functional materials. Its reactivity and inherent properties are being exploited in polymer chemistry and in the design of advanced materials for specific industrial needs.

Polymer Chemistry Applications

In the realm of polymer chemistry, this compound can be incorporated into polymer backbones or as pendant groups to impart desired properties to the resulting macromolecule. The introduction of the fluorinated isoquinoline moiety can enhance thermal stability, modify solubility, and introduce specific electronic or optical characteristics to the polymer. These tailored polymers can find use in a variety of applications, from specialty plastics to functional coatings.

Advanced Materials for Specific Industrial Utilities

The unique properties of this compound and its derivatives make them valuable in the development of advanced materials for targeted industrial applications. For example, the fluorescence and electronic properties of certain isoquinoline derivatives are being explored for their potential use in sensing applications and as components in specialty dyes and pigments. The inherent stability of the fluorinated aromatic structure also suggests potential for use in materials that require high performance and durability under challenging conditions.

Future Perspectives and Research Trajectories for 7 Fluoroisoquinoline

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic methods is paramount for unlocking the full potential of 7-fluoroisoquinoline and its analogues. While traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide a foundation, future research is geared towards more sophisticated and sustainable approaches. smolecule.com The demand for novel methodologies for synthesizing fluorinated heterocycles has been significant in recent decades. researchgate.net

Future exploration will likely focus on late-stage fluorination techniques, which introduce the fluorine atom at a later step in the synthetic sequence. This strategy offers greater flexibility in creating diverse molecular architectures. Additionally, transition-metal-catalyzed cross-coupling reactions are expected to play a crucial role. For instance, palladium-catalyzed reactions have been effectively used for the synthesis of substituted isoquinolines. smolecule.com The development of novel catalysts, such as those based on carbon nanotubes (CNTs), is also a promising area, offering benefits like high stability and reusability. ucj.org.ua

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Late-Stage Fluorination | Increased molecular diversity, flexibility in design. | Development of selective and mild fluorinating agents. tandfonline.com |

| Transition-Metal Catalysis | High efficiency and selectivity in bond formation. | Design of novel palladium and copper catalysts. smolecule.comresearchgate.net |

| Nanocatalysis (e.g., CNTs) | Catalyst reusability, enhanced stability, sustainability. ucj.org.ua | Functionalization of nanotubes to improve catalytic activity. ucj.org.ua |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. eurekaselect.com | Optimization of reaction conditions for various derivatives. eurekaselect.com |

| One-Pot Reactions | Increased efficiency, reduced waste. | Design of tandem or domino reaction sequences. rsc.orgresearchgate.net |

Advanced Computational Chemistry for Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, these methods offer profound insights into its electronic structure, reactivity, and potential interactions with biological targets. snnu.edu.cn

Future computational studies will likely focus on several key areas. DFT calculations can be employed to predict the most reactive sites on the this compound nucleus, guiding the design of regioselective synthetic reactions. By modeling transition states and reaction pathways, chemists can better understand reaction mechanisms and optimize conditions for desired outcomes. snnu.edu.cn

Furthermore, computational methods are crucial for structure-based drug design. By simulating the docking of this compound derivatives into the active sites of proteins, researchers can predict binding affinities and modes of interaction. This predictive power accelerates the identification of promising drug candidates. Molecular dynamics simulations can further elucidate the dynamic behavior of these complexes, providing a more realistic picture of the interactions in a biological environment. researchgate.net

| Computational Method | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Predicting reactive sites, elucidating reaction mechanisms. snnu.edu.cn | More efficient and selective synthetic strategies. |

| Molecular Docking | Simulating binding of derivatives to biological targets. researchgate.net | Rapid identification of potential drug candidates. |

| Molecular Dynamics (MD) | Studying the dynamic behavior of ligand-protein complexes. | Deeper understanding of binding stability and kinetics. |

| QSAR Modeling | Correlating structural features with biological activity. | Design of derivatives with enhanced potency and selectivity. |

Expansion of Biological Target Identification and Validation

The this compound scaffold is a versatile starting point for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making its derivatives attractive for targeting a wide range of biological molecules. tandfonline.comsmolecule.com

Future research will aim to systematically explore the biological targets of this compound derivatives. This includes screening against various enzymes, receptors, and other proteins implicated in disease. For example, fluorinated isoquinolines have shown potential as inhibitors of protein kinases, which are crucial regulators of cell function and are often dysregulated in cancer. google.com There is also interest in their potential as antimicrobial and antiviral agents. smolecule.comgoogle.com

Once a potential target is identified, validation is a critical next step. This involves confirming the mechanism of action and demonstrating the therapeutic potential in relevant cellular and animal models. The development of specific probes based on the this compound structure can aid in these validation studies. myskinrecipes.com

| Potential Therapeutic Area | Example Biological Targets | Research Focus |

| Oncology | Protein Kinase B (PKB), other kinases. google.com | Development of selective kinase inhibitors. |

| Infectious Diseases | Bacterial topoisomerases, viral enzymes. smolecule.comsci-hub.se | Discovery of novel antibiotics and antivirals. |

| Neurological Disorders | Receptors and enzymes in the central nervous system. | Design of CNS-penetrant molecules. |

| Inflammatory Diseases | Enzymes involved in inflammatory pathways. | Development of novel anti-inflammatory agents. |

Sustainable Synthesis and Environmental Considerations of Fluorinated Compounds

The increasing use of fluorinated compounds in various industries has raised concerns about their environmental impact. wallonair.beiaomt.orgresearchgate.net Fluorinated compounds can be persistent in the environment and some have been shown to have toxic effects on plants and animals. wallonair.beresearchgate.net Therefore, a key future research trajectory for this compound is the development of sustainable synthetic methods and a thorough assessment of its environmental footprint.

"Green chemistry" principles are being increasingly applied to the synthesis of fluorinated heterocycles. eurekaselect.com This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. ucj.org.uaeurekaselect.com The goal is to minimize waste and reduce the use of hazardous materials.

Furthermore, research is needed to understand the lifecycle of this compound-based products. This includes studying their degradation pathways in the environment and assessing their potential for bioaccumulation. dcceew.gov.au Designing molecules that are effective for their intended purpose but can also degrade into harmless substances after use is a major challenge and a critical area for future research.

| Sustainability Aspect | Research and Development Focus | Desired Outcome |